molecular formula C24H25ClFN3O3 B11164031 N-(3-chloro-4-fluorophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

N-(3-chloro-4-fluorophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B11164031
M. Wt: 457.9 g/mol
InChI Key: LYYJDVOHQBTRMK-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a piperidine ring, a pyrrolidinone moiety, and various substituents such as chloro, fluoro, and methyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions to form the final product. Common synthetic routes may include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the pyrrolidinone moiety: This step may involve the use of reagents such as acyl chlorides or anhydrides.

    Substitution reactions: The chloro and fluoro substituents can be introduced through halogenation reactions using reagents like thionyl chloride or fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

    Substitution: Halogen substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide analogs: Compounds with similar structures but different substituents.

    Other piperidine derivatives: Compounds containing the piperidine ring with various functional groups.

    Pyrrolidinone-containing compounds: Molecules with the pyrrolidinone moiety and different substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and molecular structure. This uniqueness can lead to distinct biological activities and applications compared to other similar compounds.

Properties

Molecular Formula

C24H25ClFN3O3

Molecular Weight

457.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H25ClFN3O3/c1-15-2-5-19(6-3-15)29-14-17(12-22(29)30)24(32)28-10-8-16(9-11-28)23(31)27-18-4-7-21(26)20(25)13-18/h2-7,13,16-17H,8-12,14H2,1H3,(H,27,31)

InChI Key

LYYJDVOHQBTRMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl

Origin of Product

United States

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